The Biological Function of Ymrf-NH2: An In-depth Technical Guide
The Biological Function of Ymrf-NH2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ymrf-NH2 is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family, characterized by the C-terminal sequence Arg-Phe-NH2. As an analog of the parent FMRF-NH2 peptide, with a Tyr-Met-Arg-Phe-NH2 sequence, Ymrf-NH2 serves as a crucial ligand for the FMRFamide receptor (FMRFa-R), a G protein-coupled receptor (GPCR) in Drosophila melanogaster and other invertebrates. Its biological functions are diverse, primarily revolving around the modulation of muscle contractility, neuronal activity, and stress responses. This technical guide provides a comprehensive overview of the biological functions of Ymrf-NH2, its signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study. This information is intended to support further research into the physiological roles of Ymrf-NH2 and the potential for targeting its signaling pathway in drug development, particularly in the context of insecticides or therapeutic agents for diseases with analogous signaling pathways.
Introduction
Neuropeptides are a diverse class of signaling molecules that play critical roles in a vast array of physiological processes. The FMRFamide-related peptides (FaRPs) are one of the most extensively studied neuropeptide families in invertebrates. Ymrf-NH2, a key member of this family, is distinguished by a tyrosine residue at its N-terminus. This structural feature is critical for its high-affinity binding to the Drosophila FMRFamide receptor (FMRFa-R), a G protein-coupled receptor.[1][2][3] The interaction between Ymrf-NH2 and its receptor initiates a cascade of intracellular events that lead to a variety of physiological responses, including the modulation of cardiac function, flight behavior, and stress-induced sleep.[4][5][6] Understanding the intricate details of Ymrf-NH2's biological function and its signaling mechanisms is paramount for elucidating fundamental neurobiological processes in invertebrates and for identifying novel targets for pharmacological intervention.
Structure and Physicochemical Properties
Ymrf-NH2 is a tetrapeptide with the amino acid sequence Tyrosine-Methionine-Arginine-Phenylalanine, with the C-terminus amidated.
Amino Acid Sequence: Tyr-Met-Arg-Phe-NH₂
Molecular Formula: C₃₂H₄₁N₇O₅S
Physicochemical Properties:
| Property | Value (Calculated) |
| Molecular Weight | 651.78 g/mol |
| Isoelectric Point (pI) | 9.75 |
| Charge at pH 7 | +1 |
| Gravy Score | -0.125 |
Note: These properties are calculated based on the amino acid sequence and may vary slightly from experimentally determined values.
The N-terminal tyrosine residue is a critical structural feature. The aromatic ring of tyrosine, similar to phenylalanine in FMRF-NH2, forms strong pi-stacking and hydrophobic interactions within the binding pocket of the FMRFa-R, anchoring the peptide for activation.[1][2][3]
Biological Functions
The biological activities of Ymrf-NH2 and other FMRFamide-related peptides are predominantly mediated through the FMRFa receptor. These functions are diverse and tissue-specific.
Modulation of Cardiac Function
In Drosophila melanogaster, Ymrf-NH2 and its parent peptide FMRF-NH2 are known to modulate cardiac contractility.[1][6] The specific effect, whether excitatory or inhibitory, can depend on the concentration of the peptide and the developmental stage of the organism.
Regulation of Flight Behavior
Ymrf-NH2 signaling plays a significant role in the modulation of flight in Drosophila. The FMRFa receptor is expressed in a subset of central dopaminergic neurons, and its activation is necessary for maintaining sustained flight bouts.[7][8] This suggests a role for Ymrf-NH2 in modulating the activity of neural circuits that control locomotion.
Stress-Induced Sleep
FMRFamide signaling, including that potentially mediated by Ymrf-NH2, is involved in the regulation of stress-induced sleep in Drosophila.[4] This highlights a broader role for this neuropeptide system in adaptive behaviors in response to environmental challenges.
Myotropic Activity on Visceral Muscles
FMRFamide-related peptides exhibit myotropic (muscle-contracting) effects on various visceral organs in insects, including the hindgut and reproductive tracts.[9] The responses can be either stimulatory or inhibitory, depending on the specific peptide, its concentration, and the target tissue.
Signaling Pathway
Ymrf-NH2 exerts its biological effects by binding to and activating the FMRFa receptor, a G protein-coupled receptor.[10][11][12]
Receptor Activation and G Protein Coupling
Upon binding of Ymrf-NH2 to the FMRFa-R, the receptor undergoes a conformational change, which in turn activates a heterotrimeric G protein on the intracellular side of the membrane. Studies in Drosophila have shown that the FMRFa-R couples to a Gq-type G protein.[7][8]
Downstream Second Messengers
Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
Intracellular Calcium Mobilization
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors (IP₃R) on the membrane of the endoplasmic reticulum (ER).[7][8] This binding triggers the release of stored calcium ions (Ca²⁺) from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. This elevation in intracellular Ca²⁺ is a key event that mediates many of the downstream physiological effects of Ymrf-NH2, such as muscle contraction and modulation of neuronal excitability.
References
- 1. Structure-activity relationships of FMRF-NH2 peptides demonstrate A role for the conserved C terminus and unique N-terminal extension in modulating cardiac contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships of FMRF-NH2 Peptides Demonstrate A Role for the Conserved C Terminus and Unique N-Terminal Extension in Modulating Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FMRFamide signaling promotes stress-induced sleep in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. FMRFa receptor stimulated Ca2+ signals alter the activity of flight modulating central dopaminergic neurons in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FMRFa receptor stimulated Ca2+ signals alter the activity of flight modulating central dopaminergic neurons in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FMRFamide-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification in Drosophila melanogaster of the invertebrate G protein-coupled FMRFamide receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FMRFa FMRFamide [Drosophila melanogaster (fruit fly)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
